molecular formula C22H18ClN3O B11463525 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463525
M. Wt: 375.8 g/mol
InChI Key: WZISPANGNCHOIH-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one: is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an indole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a substitution reaction.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction with indole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidized Products: Various quinazolinone derivatives with oxidized indole groups.

    Reduced Products: Dihydroquinazoline derivatives.

    Substituted Products: Compounds with modified chlorophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

The compound is of interest in medicinal chemistry due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-4(3H)-one
  • 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-6(5H)-one

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern and the presence of the dihydroquinazolinone core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H18ClN3O/c23-17-6-3-5-15(10-17)16-11-19-18(21(27)12-16)13-24-22(25-19)26-9-8-14-4-1-2-7-20(14)26/h1-7,10,13,16H,8-9,11-12H2

InChI Key

WZISPANGNCHOIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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